molecular formula C22H20N4O4S2 B2889519 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide CAS No. 1260935-76-9

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2889519
CAS No.: 1260935-76-9
M. Wt: 468.55
InChI Key: OUWDMUYIIGHDTI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound . It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . The compound has potential therapeutic applications due to its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis process is carried out in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring and a pyrimidine ring . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory and Analgesic Properties : Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, Sondhi et al. (2009) reported the synthesis of a series of pyrimidine derivatives exhibiting significant anti-inflammatory and analgesic activities at certain dosages. This highlights the compound's potential in developing new therapeutic agents for inflammation and pain management Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009.

  • Antimicrobial Activity : Gomha et al. (2018) explored the antimicrobial potential of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, derived from thieno[3,2-d]pyrimidines, showing that some derivatives possess mild antimicrobial activities. This indicates the utility of such compounds in the search for new antimicrobial agents Gomha, Mohamed, Zaki, Zaki, Ewies, Elroby, & Elroby, 2018.

  • Anticancer Activity : Research on thieno[3,2-d]pyrimidine derivatives has also shown promising anticancer properties. Hafez and El-Gazzar (2017) synthesized new derivatives and evaluated their antitumor activity, finding that some compounds displayed potent anticancer activity against various human cancer cell lines. This suggests the potential of thieno[3,2-d]pyrimidine derivatives in anticancer drug development Hafez & El-Gazzar, 2017.

  • Dual Inhibitory Action : Gangjee et al. (2009) synthesized thieno[3,2-d]pyrimidine derivatives as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, with significant antitumor activity. This dual inhibitory action could be leveraged in designing new anticancer therapies Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009.

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential. Given its broad range of chemical and biological properties, it could be used in the development of new drugs . Additionally, its potential as a potentiator in combination with DNA damaging cytotoxic agents could be further explored .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-14(27)23-15-4-6-16(7-5-15)24-19(28)13-26-18-9-12-32-20(18)21(29)25(22(26)30)10-8-17-3-2-11-31-17/h2-7,9,11-12,18,20H,8,10,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFCYXACBWJHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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